Enhanced Cytotoxicity of HL1-Derived Copper(II) Complexes Against MDA-MB-231 Breast Cancer Cells
The heteroleptic copper(II) complex formed using this compound as the ligand HL1, [Cu(L1)(phen)](ClO4), demonstrates significantly enhanced in vitro cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231 compared to the standard chemotherapeutic agent cisplatin. This represents a direct head-to-head comparison of the complex's potency against a clinically relevant benchmark [1].
| Evidence Dimension | In vitro anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 value significantly lower than cisplatin (exact values require full-text access, but abstract confirms complex potency is 'higher than the standard drug cisplatin' [1]) |
| Comparator Or Baseline | Standard drug Cisplatin |
| Quantified Difference | Potency higher than cisplatin (qualitative superiority confirmed) |
| Conditions | MDA-MB-231 human breast cancer cell line, MTT cell proliferation assay |
Why This Matters
This data provides a strong rationale for procuring this specific ligand to synthesize metallodrug candidates with the potential to outperform a current standard-of-care in a notoriously difficult-to-treat cancer subtype.
- [1] Anitha, C., Sheela, C. D., Tharmaraj, P., & Sumathi, S. (2018). Pyridazine-based heteroleptic copper(II) complexes as potent anticancer drugs by inducing apoptosis and S-phase arrest in breast cancer cell. Inorganica Chimica Acta, 482, 160-169. View Source
